3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine
Description
Propriétés
IUPAC Name |
6-bromo-8-fluoro-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN3O2/c8-4-1-5(9)7-10-2-6(12(13)14)11(7)3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICHHGVQEWCFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. This can be achieved through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
. Industrial production likely involves optimized synthetic routes to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the imidazo[1,2-a]pyridine scaffold .
Applications De Recherche Scientifique
3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine and its derivatives involves interactions with various molecular targets and pathways. For instance, the compound may inhibit specific enzymes or interact with DNA, leading to its biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Key Observations :
- Positional Effects: Nitro groups at position 3 (as in the target compound) are associated with antitrypanosomal activity, while nitro groups at position 8 (e.g., 3-Bromo-8-nitroimidazo[1,2-a]pyridine) correlate with kinase inhibition .
- Halogen Influence : Bromine at position 6 (vs. chlorine) may enhance lipophilicity and target binding in parasitic enzymes . Fluorine at position 8 improves metabolic stability compared to bromine or chlorine .
Pharmacological and Physicochemical Properties
- Aqueous Solubility: The target compound lacks sulfonylmethyl groups (e.g., 2-sulfonylmethyl derivatives in –3), which are known to enhance solubility . This may limit its bioavailability compared to sulfonamide-containing analogues.
- Biological Activity: Antitrypanosomal Activity: 8-Aryl-6-chloro-3-nitro derivatives (e.g., compound 4 in ) exhibit IC₅₀ values < 1 µM against Trypanosoma brucei. The target compound’s fluoro substitution may improve selectivity . Antimycobacterial Activity: Chloro-nitro derivatives (MIC = 0.05 µg/mL) outperform brominated analogues, suggesting bromine’s bulk may hinder target binding .
Activité Biologique
3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine is C₇H₃BrFN₃O₂, with a molecular weight of 260.02 g/mol. The compound features a fused imidazole and pyridine ring system, with a nitro group (-NO₂), a bromo substituent (-Br), and a fluoro group (-F) contributing to its unique chemical reactivity and potential biological activity.
The mechanism of action for 3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine is not fully elucidated; however, related imidazopyridine derivatives have been studied for their interactions with various molecular targets. These compounds may inhibit specific enzymes or interact with DNA, which can lead to antimicrobial and anticancer effects.
Potential Targets:
- Phosphatidylinositol 3-Kinase (PI3K) : Some imidazopyridine derivatives are known to exhibit PI3K inhibitory activity, which is significant in cancer treatment as PI3K pathways are often implicated in tumorigenesis .
- Cholinesterases : Research indicates that imidazopyridines can inhibit acetylcholinesterase (AChE), which may have implications for treating neurodegenerative diseases .
Antimicrobial Activity
Studies suggest that compounds within the imidazo[1,2-a]pyridine class exhibit antimicrobial properties. While specific data on 3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine is limited, its structural analogs have shown effectiveness against various pathogens, indicating potential for similar activity.
Anticancer Properties
The compound's structural features suggest it may serve as a pharmacophore in drug development aimed at cancer treatment. Its ability to inhibit PI3K could position it as a candidate for further investigation in oncology .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for introducing halogen and nitro substituents into the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration. Bromination is achieved using bromine in acetic acid under an inert atmosphere (e.g., nitrogen), with reaction temperatures maintained at 60–80°C for 6–8 hours to ensure regioselectivity at the 6-position . Nitration follows using concentrated nitric acid and sulfuric acid at 0–5°C to prevent over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields ~65–75% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substituent positions and scaffold integrity (e.g., fluorine’s deshielding effect at δ 160–165 ppm in 19F NMR) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C₈H₄BrFN₃O₂ requires m/z 287.94) .
- FT-IR : Identifies nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .
Q. How do bromine and fluorine substituents influence the compound’s electronic and steric properties?
- Methodological Answer : Bromine increases electrophilicity at the 6-position, facilitating nucleophilic aromatic substitution. Fluorine’s electronegativity enhances ring stability and influences π-π stacking in protein binding. Computational studies (DFT) can quantify these effects via Hammett constants (σₚ for Br: +0.86; F: +0.78) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the nitro group’s role in biological activity?
- Methodological Answer : Synthesize analogs with nitro group replacements (e.g., -NH₂, -CF₃) and test against target enzymes (e.g., kinases). Compare IC₅₀ values using enzyme inhibition assays (e.g., fluorescence polarization). For example, nitro’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Q. What experimental approaches identify the compound’s mechanism of action against multidrug-resistant tuberculosis (MDR-TB)?
- Methodological Answer :
- Target Engagement : Use thermal shift assays to measure target protein stabilization upon binding .
- Transcriptomics : Compare gene expression profiles in Mycobacterium tuberculosis before/after treatment to identify disrupted pathways (e.g., cell wall synthesis) .
- Resistance Studies : Generate spontaneous resistant mutants and sequence genomic regions (e.g., katG for nitroreductase activity) .
Q. How does computational modeling predict interactions with cytochrome P450 enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., CYP3A4). Analyze binding poses for hydrogen bonds with heme iron or hydrophobic contacts. MD simulations (AMBER) assess stability over 100 ns trajectories. Metabolite prediction tools (e.g., GLORYx) identify potential oxidation sites .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC-MS to exclude impurities (>95% purity required) .
- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Regioisomer Analysis : Confirm substituent positions via X-ray crystallography (e.g., bromine at 6 vs. 8-position drastically alters activity) .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., -OH at the 2-position) or formulate as nanocrystals .
- Metabolic Stability : Replace labile substituents (e.g., nitro→cyano) and test in liver microsome assays (e.g., t₁/₂ > 60 min) .
- BBB Penetration : LogP optimization (target 2–3) via trifluoromethyl or methyl groups .
Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- Structural analogs and methodologies are cross-referenced from peer-reviewed studies and PubChem .
- Advanced questions emphasize mechanistic and translational research, aligning with NIH/EMA guidelines for preclinical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
